4-(Benzyloxy)-2-methoxyphenyl Formate

Description

Contextualization of Aryl Formate (B1220265) Esters in Synthetic Organic Chemistry

Aryl formate esters, the chemical class to which 4-(Benzyloxy)-2-methoxyphenyl formate belongs, are significant reagents in synthetic organic chemistry. Historically, they have been prepared through the esterification of phenols with a mixture of formic acid and acetic anhydride (B1165640). researchgate.net Their primary utility lies in their ability to act as formylating agents.

In more contemporary applications, aryl formates have emerged as valuable carbon monoxide (CO) surrogates in palladium-catalyzed carbonylation reactions. nih.gov This is particularly advantageous as it circumvents the need to handle gaseous and toxic CO. nih.gov For instance, 2,4,6-trichlorophenyl formate has been demonstrated as a highly reactive, crystalline CO surrogate for the carbonylation of aryl and alkenyl halides and triflates. researchgate.net The synthesis of aryl formates can also be achieved through the reaction of aromatic aldehydes with oxygen-containing gases or hydrogen peroxide. epo.org The reactivity of formate esters is further highlighted by their reactions with nucleophiles like Grignard reagents, which can lead to the formation of secondary alcohols after an initial nucleophilic attack at the carbonyl carbon followed by elimination and a second addition. pearson.com

Significance of Benzyloxy and Methoxyphenyl Moieties in Advanced Chemical Synthesis

The benzyloxy and methoxyphenyl groups present in the title compound are pivotal in advanced chemical synthesis, primarily for their roles as protecting groups and their influence on molecular reactivity and properties.

The benzyloxy group (often abbreviated as Bn) is widely employed as a robust protecting group for alcohols and carboxylic acids. wikipedia.orglibretexts.org It is typically introduced by treating an alcohol with a strong base and a benzyl (B1604629) halide. wikipedia.org This protecting group is stable under a wide range of reaction conditions but can be removed when needed through hydrogenolysis. organic-chemistry.org Beyond protection, the incorporation of a benzyloxy moiety can be a key step in building complex molecular architectures. nih.gov The benzylic position itself is reactive and can undergo specific oxidation reactions to introduce further functionality, such as converting a benzylic methylene (B1212753) group into a carbonyl. wikipedia.orgnih.govacs.org

The methoxyphenyl moiety , particularly the p-methoxyphenyl (PMP or PMB) group, is also a cornerstone of protecting group strategy. chem-station.com Like the benzyl group, it can protect alcohols. nih.gov However, the para-methoxy substituent makes the aromatic ring more electron-rich, allowing for deprotection under milder oxidative conditions, for example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chem-station.com This provides an orthogonal deprotection strategy to the standard hydrogenolysis of benzyl ethers, which is crucial in multi-step syntheses of complex molecules. nih.gov The electron-donating nature of the methoxy (B1213986) group also influences the reactivity of the aromatic ring in electrophilic substitution reactions. chem-station.com

Structural Features and Nomenclature of this compound

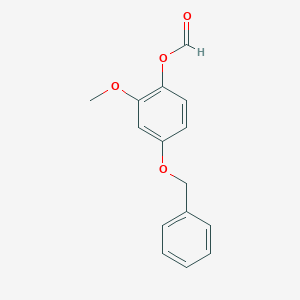

This compound is an aromatic compound characterized by a central benzene (B151609) ring substituted with three different functional groups. The formate ester group (-O-CH=O) is attached to the C1 position of the phenyl ring. A methoxy group (-OCH₃) is located at the C2 position (ortho to the formate), and a benzyloxy group (-O-CH₂-C₆H₅) is at the C4 position (para to the formate).

The systematic IUPAC name for this compound is This compound . Its key chemical identifiers and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| MDL Number | MFCD32642170 |

| SMILES Code | O=COC1=CC=C(OCC2=CC=CC=C2)C=C1OC |

This data is compiled from available chemical supplier information. bldpharm.com

Overview of Research Trajectories for Related Chemical Compounds

Research involving molecules structurally related to this compound often focuses on leveraging the properties of the benzyloxy and methoxyphenyl moieties for various applications.

One significant area of research is in medicinal chemistry. For example, chalcones incorporating benzyloxy moieties have been synthesized and investigated as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme relevant to neurodegenerative diseases. nih.gov In these studies, the position of the benzyloxy group on the phenyl ring was found to significantly influence the inhibitory activity. nih.gov

In synthetic methodology, the development of reactions involving precursors or derivatives of this structure is common. For instance, (4-(benzyloxy)-2-methoxyphenyl)methanol (B12060804) is a related alcohol that could serve as a direct precursor to the formate ester through esterification. sigmaaldrich.com The synthesis of such benzylic alcohols via selective C-H oxidation is an active area of research. nih.govacs.org

Furthermore, compounds containing the methoxy-substituted phenyl ring are explored in materials science. For example, new organic systems with lateral methoxy substitutions have been synthesized to investigate their liquid crystal and photoactive properties. mdpi.com The presence and position of the methoxy group can significantly impact the mesomorphic behavior of these materials. mdpi.com The synthesis of various substituted aryl compounds, such as 4-formyl-2-methoxyphenyl (B587787) benzoate, also contributes to the broader understanding and library of available building blocks for chemical synthesis. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C15H14O4 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

(2-methoxy-4-phenylmethoxyphenyl) formate |

InChI |

InChI=1S/C15H14O4/c1-17-15-9-13(7-8-14(15)19-11-16)18-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |

InChI Key |

FXPMPYPXAGDRQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OC=O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4 Benzyloxy 2 Methoxyphenyl Formate

Direct Formylation Approaches for Phenolic Precursors

Direct formylation methods involve the introduction of a formyl group onto the hydroxyl moiety of 4-(benzyloxy)-2-methoxyphenol (B3151747). This can be accomplished through the use of various formylating reagents or by catalytic esterification.

Utilization of Formylating Reagents (e.g., Triformamide, Mixed Anhydrides)

Formylating agents are reactive species that can directly transfer a formyl group to an alcohol. One common method involves the use of mixed anhydrides, such as the one formed from formic acid and acetic anhydride (B1165640). This reagent mixture provides a reactive source for the formylation of phenols. The reaction of the formic acid/acetic anhydride mixture with phenols at room temperature typically yields the corresponding formate (B1220265) esters, though the formation of acetate (B1210297) byproducts can occur. researchgate.netresearchgate.net The use of non-polar solvents like benzene (B151609) or carbon tetrachloride can help to minimize the formation of these acetate impurities, leading to purer aryl formates. researchgate.net

Table 1: Representative Data for Direct Formylation with Mixed Anhydrides This table presents illustrative data based on typical outcomes for this type of reaction.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Formate (%) | Yield of Acetate (%) |

|---|---|---|---|---|---|

| 1 | None | 25 | 6 | 75 | 20 |

| 2 | Benzene | 25 | 6 | 85 | 10 |

| 3 | Carbon Tetrachloride | 25 | 6 | 88 | 8 |

| 4 | Dichloromethane | 25 | 8 | 82 | 12 |

Catalytic Esterification Reactions (e.g., Acid-Catalyzed, Lipase-Mediated)

Catalytic esterification provides an alternative route to direct formylation. Acid-catalyzed esterification, a classic method, involves reacting the phenolic precursor with an excess of formic acid in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com To drive the equilibrium towards the product, the water formed during the reaction is typically removed, often through azeotropic distillation. google.com Phosphorous acid has also been reported as an effective catalyst for the direct esterification of phenols with carboxylic acids. google.com

Enzymatic catalysis offers a milder and often more selective approach. Lipases, such as those from Candida antarctica (CAL-B), are known to catalyze the acylation of phenols in organic solvents. researchgate.netresearchgate.net This biocatalytic method can be performed as a transesterification reaction, for example, using a simple alkyl formate like ethyl formate as the acyl donor. Lipase-mediated reactions are valued for their high selectivity and operation under mild conditions, which can be advantageous when dealing with sensitive functional groups. nih.govmdpi.com

Table 2: Comparison of Catalytic Esterification Methods This table presents illustrative data based on typical outcomes for these reaction types.

| Method | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Acid-Catalyzed | Sulfuric Acid | Toluene (B28343) | 110 | 70-85 |

| Acid-Catalyzed | p-Toluenesulfonic Acid | Benzene | 80 | 75-90 |

| Lipase-Mediated | Candida antarctica Lipase B | Hexane (B92381) | 50 | 85-95 |

| Lipase-Mediated | Pseudomonas cepacia Lipase | Diisopropyl ether | 45 | 80-92 |

Indirect Synthetic Routes via Precursor Modifications

Indirect methods for the synthesis of 4-(benzyloxy)-2-methoxyphenyl formate involve the modification of a precursor that already contains the necessary carbon framework. These routes can offer advantages in terms of avoiding the direct handling of sensitive formylating agents.

Palladium-Catalyzed Carbonylation Strategies

Palladium-catalyzed carbonylation reactions are powerful tools for the formation of esters. In this context, an aryl halide precursor, such as 4-(benzyloxy)-1-bromo-2-methoxybenzene, could be carbonylated in the presence of a formate source. Aryl formates can serve as efficient carbon monoxide (CO) sources in palladium-catalyzed esterifications of aryl halides, proceeding at ambient pressure without the need for external CO gas. nih.govrsc.org This approach is advantageous as it avoids the handling of toxic carbon monoxide gas. The reaction mechanism typically involves the decarbonylation of the aryl formate to generate CO in situ, which then participates in the palladium catalytic cycle. organic-chemistry.org Formic acid can also be utilized as a CO source in palladium-catalyzed reductive carbonylations of aryl iodides to produce aromatic aldehydes, a related transformation. organic-chemistry.org

Table 3: Key Parameters in Palladium-Catalyzed Carbonylation This table outlines typical components and conditions for this reaction type.

| Parameter | Description | Example |

|---|---|---|

| Palladium Catalyst | Provides the active sites for the catalytic cycle. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Modifies the electronic and steric properties of the catalyst. | P(t-Bu)₃, Xantphos |

| CO Source | Provides the carbonyl group for the ester functionality. | Phenyl formate, Formic Acid |

| Base | Neutralizes acidic byproducts and facilitates the reaction. | Triethylamine, Potassium Carbonate |

| Solvent | Provides the reaction medium. | Acetonitrile, Toluene, DMF |

Aerobic Oxidative Coupling Reactions (e.g., Au/TiO₂-Catalyzed with Formaldehyde)

A novel and green approach to formate ester synthesis involves the aerobic oxidative coupling of alcohols with formaldehyde (B43269), catalyzed by gold nanoparticles supported on titanium dioxide (Au/TiO₂). mdpi.comnih.gov This method utilizes paraformaldehyde as the formaldehyde source and air as the oxidant. mdpi.com The reaction is believed to proceed through the formation of a hemiacetal intermediate between the alcohol and formaldehyde, which is then aerobically oxidized on the surface of the gold catalyst to yield the formate ester. mdpi.comresearchgate.net This methodology is attractive due to its use of a recyclable catalyst and environmentally benign oxidant.

Table 4: Illustrative Data for Au/TiO₂-Catalyzed Oxidative Coupling This table presents plausible data based on the described methodology.

| Substrate | Formaldehyde Source | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-(Benzyloxy)-2-methoxyphenol | Paraformaldehyde | 1 | 80 | 24 | 85 |

| Benzyl (B1604629) Alcohol | Paraformaldehyde | 1 | 80 | 18 | 92 |

| Phenol (B47542) | Paraformaldehyde | 1 | 90 | 30 | 78 |

| 1-Octanol | Paraformaldehyde | 1 | 80 | 20 | 90 |

Protecting Group Chemistry in Benzyloxy Ether Formation

The formation of the benzyl ether is commonly achieved through the Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base such as sodium hydride or potassium carbonate, is reacted with benzyl bromide or benzyl chloride. organic-chemistry.org The choice of base and reaction conditions can be tailored to achieve selective benzylation if other reactive functional groups are present. For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used for protection under acidic catalysis. organic-chemistry.org

The stability of the benzyl ether linkage is crucial during the subsequent formylation step. Its robustness to both acidic and mildly basic conditions, as well as many oxidizing and reducing agents, makes it an ideal protecting group for this synthetic sequence. Deprotection is typically achieved via catalytic hydrogenation (e.g., H₂/Pd-C), which cleaves the benzyl ether to regenerate the hydroxyl group and produces toluene as a byproduct. organic-chemistry.org

Evaluation of Reaction Conditions and Optimization Parameters

The synthesis of aryl formates, including this compound, from their corresponding phenols is influenced by several critical parameters that require careful evaluation and optimization. The precursor, 4-(benzyloxy)-2-methoxyphenol, possesses a hydroxyl group that can be targeted by various formylating agents. The efficiency of this O-formylation is dependent on factors such as the choice of reagent, catalyst, solvent, temperature, and reaction time.

Formylating Agents: A variety of reagents can be employed for the formylation of phenols. wikipedia.org Common examples include formic acid itself, often in the presence of a dehydrating agent, or more reactive derivatives like acetic formic anhydride. Another approach involves the use of formamidine (B1211174) acetate in conjunction with acetic anhydride, a method that notably proceeds without the need for high temperatures or strong acids or bases. rsc.org The choice of the formylating agent will significantly impact the reactivity and the required reaction conditions.

Catalysis: The formylation of phenols can be either uncatalyzed or catalyzed. Acid or base catalysis is common. For instance, in formylation using formic acid, a strong acid catalyst is often required to facilitate the esterification. However, recent advancements have focused on the use of more efficient and environmentally benign catalysts. tandfonline.com Heterogeneous catalysts are also an area of interest as they can be easily separated from the reaction mixture, simplifying purification.

Solvent: The choice of solvent is crucial and depends on the solubility of the reactants and the nature of the formylating agent. Aprotic solvents are generally preferred to avoid side reactions. The solvent can also influence the reaction rate and selectivity. For some modern synthetic methods, solvent-free conditions are being explored to align with green chemistry principles. tandfonline.com

Temperature and Reaction Time: These two parameters are interdependent and must be optimized to achieve a high conversion rate without promoting the decomposition of reactants or products. Milder reaction temperatures are generally preferred to enhance the selectivity and energy efficiency of the synthesis. The progress of the reaction should be monitored (e.g., by thin-layer chromatography or gas chromatography) to determine the optimal reaction time.

Optimization of Parameters: The optimization of the synthesis of this compound would involve a systematic study of the aforementioned parameters. A design of experiments (DoE) approach could be employed to efficiently explore the parameter space and identify the optimal conditions. For instance, the molar ratio of 4-(benzyloxy)-2-methoxyphenol to the formylating agent, the concentration of the catalyst, and the temperature profile would be key variables to investigate.

Below is an interactive data table summarizing the key parameters and their potential effects on the synthesis of this compound.

| Parameter | Options | Potential Effect on Synthesis |

| Formylating Agent | Formic acid, Acetic formic anhydride, Formamidine acetate/Acetic anhydride | Influences reactivity, reaction conditions, and byproducts. |

| Catalyst | Acid (e.g., H₂SO₄), Base (e.g., Pyridine), Heterogeneous catalyst | Affects reaction rate and selectivity. Can simplify workup. |

| Solvent | Aprotic solvents (e.g., THF, Dichloromethane), Solvent-free | Impacts solubility, reaction rate, and greenness of the process. |

| Temperature | Varies (e.g., Room temperature to reflux) | Influences reaction kinetics and potential for side reactions. |

| Reactant Ratio | Equimolar or excess of one reactant | Can drive the reaction to completion and affect yield. |

Green Chemistry Principles in Formate Ester Synthesis

The application of green chemistry principles to the synthesis of formate esters, including this compound, aims to reduce the environmental impact of the chemical process. This involves considering aspects such as atom economy, the use of safer chemicals and solvents, energy efficiency, and the use of renewable feedstocks.

Atom Economy: Synthetic methodologies should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over substitution reactions that generate stoichiometric byproducts.

Use of Safer Chemicals and Solvents: A key principle of green chemistry is the use of substances that possess little or no toxicity to human health and the environment. In the context of formate ester synthesis, this could involve replacing hazardous formylating agents and volatile organic solvents with safer alternatives. For example, the use of difluorocarbene as a safe carbon monoxide surrogate for the formylation of phenols has been reported. rsc.org

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The development of highly active catalysts that can promote the reaction under mild conditions is a crucial aspect of this principle.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are preferred over stoichiometric ones as they can reduce the amount of waste generated. Biocatalysis, in particular, offers a green alternative for ester synthesis.

Enzymatic Synthesis: The use of enzymes, such as lipases, for the synthesis of formate esters is a promising green methodology. Enzymatic reactions are typically conducted under mild conditions (e.g., lower temperatures and neutral pH) in aqueous or solvent-free systems. They also exhibit high selectivity, which can reduce the formation of byproducts and simplify purification processes. While not specifically documented for this compound, the principles of enzymatic esterification could be applied.

The following table presents a comparison of traditional and greener approaches to formate ester synthesis, with potential applications for the synthesis of this compound.

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Reagents | Often uses hazardous or corrosive reagents. | Employs safer, less toxic reagents (e.g., enzymatic catalysts). |

| Solvents | Typically relies on volatile organic solvents. | Prefers water, supercritical fluids, or solvent-free conditions. |

| Energy | May require high temperatures and pressures. | Aims for ambient temperature and pressure. |

| Byproducts | Can generate significant amounts of waste. | Designed for high atom economy and minimal waste. |

| Catalyst | May use stoichiometric reagents or heavy metal catalysts. | Utilizes recyclable catalysts, including biocatalysts. |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 4 Benzyloxy 2 Methoxyphenyl Formate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 4-(Benzyloxy)-2-methoxyphenyl formate (B1220265) in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular environment can be constructed.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons within the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) reveal the number of adjacent protons.

In the ¹H NMR spectrum of 4-(Benzyloxy)-2-methoxyphenyl formate, distinct signals are expected for the protons of the benzyloxy group, the methoxyphenyl ring, and the formate group. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.3-7.5 ppm. The benzylic protons (CH₂) adjacent to the oxygen atom are expected to produce a singlet around δ 5.1 ppm. The protons on the methoxyphenyl ring will exhibit characteristic splitting patterns depending on their substitution. The methoxy (B1213986) group protons will present as a sharp singlet around δ 3.8 ppm. The formate proton is highly deshielded and appears as a distinct singlet at approximately δ 8.2 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.20 | s | 1H | H-formate |

| 7.50-7.30 | m | 5H | Ar-H (benzyl) |

| 7.05 | d | 1H | Ar-H (methoxyphenyl) |

| 6.70 | d | 1H | Ar-H (methoxyphenyl) |

| 6.60 | dd | 1H | Ar-H (methoxyphenyl) |

| 5.15 | s | 2H | O-CH₂-Ar |

Note: Predicted data based on typical chemical shifts for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number of unique carbon atoms and to probe the carbon skeleton of the molecule. The chemical shifts of the carbon signals provide insight into their hybridization and chemical environment.

The ¹³C NMR spectrum of this compound is expected to show signals for the carbonyl carbon of the formate group, the aromatic carbons of both the benzyl and methoxyphenyl rings, the benzylic carbon, and the methoxy carbon. The formate carbonyl carbon is typically observed in the region of δ 160-165 ppm. The aromatic carbons will have distinct chemical shifts based on their substitution and electronic environment. The benzylic carbon (O-CH₂-Ar) is expected around δ 70 ppm, and the methoxy carbon (O-CH₃) will appear at approximately δ 56 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 162.0 | C=O (formate) |

| 151.0 | Ar-C (methoxyphenyl) |

| 145.0 | Ar-C (methoxyphenyl) |

| 136.5 | Ar-C (benzyl, ipso) |

| 128.8 | Ar-C (benzyl) |

| 128.3 | Ar-C (benzyl) |

| 127.5 | Ar-C (benzyl) |

| 122.0 | Ar-C (methoxyphenyl) |

| 115.0 | Ar-C (methoxyphenyl) |

| 105.0 | Ar-C (methoxyphenyl) |

| 102.0 | Ar-C (methoxyphenyl) |

| 70.5 | O-CH₂-Ar |

Note: Predicted data based on typical chemical shifts for similar functional groups.

To unambiguously assign all proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. It is instrumental in tracing the connectivity of protons within the aromatic spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two to three bonds, ²J and ³J-coupling). HMBC is crucial for piecing together the molecular fragments by identifying connections across quaternary carbons and heteroatoms. For instance, a correlation between the formate proton and the ipso-carbon of the methoxyphenyl ring would confirm the ester linkage.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the parent ion. For this compound (C₁₅H₁₄O₄), the expected exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 275.0965 |

Note: Calculated for the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds and confirming their identity. The sample is vaporized and separated based on its boiling point and affinity for the GC column. As each component elutes from the column, it is ionized and its mass spectrum is recorded. The retention time from the GC provides a measure of the compound's identity, while the mass spectrum serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum can provide structural information. Key expected fragments for this compound would include the tropylium ion (m/z 91) from the benzyl group and fragments corresponding to the methoxyphenyl formate moiety.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

A specific Infrared (IR) and Raman spectroscopic analysis for this compound is not documented in the reviewed literature. Typically, an IR and Raman spectrum would be used to identify key functional groups and analyze the vibrational modes of the molecule.

For a molecule with the structure of this compound, one would anticipate characteristic vibrational bands corresponding to:

C-H stretching from the aromatic rings and the methylene (B1212753) group of the benzyl moiety.

C=O stretching from the formate ester group, which is typically a strong band in the IR spectrum.

C-O stretching from the ether linkages (methoxyphenyl and benzyloxy groups) and the formate ester.

Aromatic C=C stretching vibrations from the phenyl rings.

Without experimental data, a precise data table of vibrational frequencies and their assignments cannot be constructed.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Geometry and Crystal Packing

Comprehensive X-ray diffraction (XRD) data, which is essential for determining the precise three-dimensional arrangement of atoms in the solid state, is not available for this compound in the public domain.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Studies

A crystallographic data table, which would typically include parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates, cannot be generated without experimental diffraction data.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. As no XRD data has been reported for this compound, a Hirshfeld surface analysis has not been performed. This analysis would otherwise provide insights into the nature and extent of interactions such as hydrogen bonding and van der Waals forces that govern the crystal packing.

Theoretical and Computational Chemistry Studies on 4 Benzyloxy 2 Methoxyphenyl Formate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. mdpi.com Methods like B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) combined with basis sets such as 6-311++G(d,p) are frequently employed to perform these calculations. banglajol.infohealthinformaticsjournal.com Such studies yield crucial information on structural parameters, vibrational frequencies, and electronic properties. researchgate.net

The first step in computational analysis is typically geometry optimization, where the molecule's lowest energy conformation is determined. For aromatic compounds containing flexible ether and ester linkages, like 4-(Benzyloxy)-2-methoxyphenyl formate (B1220265), multiple conformers may exist. Conformational analysis helps identify the most stable three-dimensional arrangement by calculating the potential energy surface. In related compounds, DFT calculations have successfully determined optimized geometries, including bond lengths, bond angles, and dihedral angles. banglajol.info For instance, studies on similar benzyloxy derivatives have shown that the molecules often adopt a non-planar structure. banglajol.info This optimization process is fundamental, as all subsequent electronic property calculations are performed on this stable geometry.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. malayajournal.org

In a computational study on a related chalcone (B49325), (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (4BPMP), the HOMO-LUMO energy gap was calculated to be 3.984 eV, indicating a stable structure with good reactivity. researchgate.net For this molecule, the HOMO was predominantly located on the central α,β-unsaturated ketone and the aldehydic phenyl moieties, while the LUMO was distributed similarly but with the inclusion of the p-methoxyphenyl moiety. researchgate.net For 4-(Benzyloxy)-2-methoxyphenyl formate, a similar analysis would likely show the HOMO localized on the electron-rich benzyloxy and methoxyphenyl rings, with the LUMO associated with the formate group and the phenyl ring system.

Table 1: Frontier Molecular Orbital Energies for a Structurally Related Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.2822 |

| ELUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Data is for the related compound 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, illustrating typical values obtained from DFT calculations. malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map visualizes the electrostatic potential on the molecule's surface, with different colors indicating regions of varying electron density. malayajournal.org

Red/Yellow Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack. malayajournal.org

Blue Regions: Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack. malayajournal.org

Green Regions: Indicate neutral potential. malayajournal.org

For this compound, MEP analysis would be expected to show negative potential around the oxygen atoms of the methoxy (B1213986), benzyloxy, and formate groups due to their high electronegativity and lone pairs of electrons. These areas would be susceptible to electrophilic attack. Conversely, positive potential would likely be concentrated around the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other reagents. nih.govscispace.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. Quantum-chemical methods have become increasingly important for calculating NMR chemical shifts, which are highly sensitive to the electronic environment of the nucleus. nih.gov While challenging for complex systems, computational protocols using DFT can achieve good accuracy, often within a few ppm of experimental values. nih.gov

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm molecular structure. healthinformaticsjournal.comhealthinformaticsjournal.com In a study on 1-Acetyl-2-(4-benzyloxy-3-methoxyphenyl)cyclopropane, simulated vibrational spectra showed good correlation with experimental results, confirming the molecule's structural integrity. healthinformaticsjournal.com Potential Energy Distribution (PED) analysis is often used alongside these calculations to provide detailed assignments for the observed vibrational modes. healthinformaticsjournal.comhealthinformaticsjournal.com For this compound, this would involve predicting the characteristic stretching and bending frequencies for its functional groups, such as the C=O of the formate, the C-O-C of the ethers, and the vibrations of the aromatic rings.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying transition states, intermediates, and calculating activation energies. By modeling the interaction of this compound with various reactants, researchers can predict the most likely reaction pathways. For example, DFT could be used to model the hydrolysis of the formate ester, identifying the transition state structure and the energy barrier for the reaction. This provides a molecular-level understanding of its chemical transformations that can be difficult to obtain through experimental means alone.

Analysis of Global Chemical Reactivity Parameters

From the HOMO and LUMO energies derived from DFT calculations, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.comhakon-art.com These parameters provide a quantitative basis for the molecule's stability and reactivity profile. researchgate.net

Key global reactivity parameters include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Table 2: Calculated Global Chemical Reactivity Parameters for a Representative Molecule

| Parameter | Definition | Significance |

|---|---|---|

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Measures charge flow direction. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | High hardness implies low reactivity. |

| Chemical Softness (S) | Reciprocal of hardness. | High softness implies high reactivity. |

| Electrophilicity Index (ω) | Propensity to accept electrons. | High value indicates a good electrophile. |

This table defines key reactivity parameters that can be derived from DFT calculations. revistadechimie.ro

Prediction of Non-Linear Optical (NLO) Properties

Theoretical and computational chemistry offers powerful tools for the prediction of molecular properties, including non-linear optical (NLO) characteristics. These methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), allow for the calculation of key parameters that govern a molecule's NLO response. Such parameters include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are crucial in assessing a material's potential for applications in optoelectronics and photonics.

Research into compounds featuring benzyloxy and phenyl groups has demonstrated their potential as effective components in NLO materials. For instance, computational analyses of molecules like (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one have been conducted using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. banglajol.info Such studies have indicated that the presence of these groups can lead to a significant first-order hyperpolarizability, a key indicator of NLO potential, with values reported to be greater than that of the standard reference material, urea. banglajol.info

The general approach in these computational studies involves the optimization of the molecular geometry to its ground state, followed by the calculation of electronic properties. The first-order hyperpolarizability is a tensor quantity, and its total magnitude is typically calculated from its individual components. A high value of total first-order hyperpolarizability suggests a strong second-order NLO response, which is desirable for applications such as frequency doubling of light.

Chemical Reactivity and Transformation Pathways of 4 Benzyloxy 2 Methoxyphenyl Formate

Hydrolysis and Transesterification Reactions of the Formate (B1220265) Ester

The formate ester group is susceptible to nucleophilic attack, primarily through hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond.

Hydrolysis: Under aqueous conditions, the formate ester can be hydrolyzed back to the corresponding phenol (B47542), 4-(benzyloxy)-2-methoxyphenol (B3151747), and formic acid. This process can be catalyzed by either acid or base.

Base-catalyzed hydrolysis typically proceeds via a nucleophilic addition-elimination mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.

Formate esters are known to be labile and can be hydrolyzed upon heating in aqueous solutions. nih.gov

Transesterification: This reaction involves the conversion of the formate ester into a different ester by reacting it with an alcohol. masterorganicchemistry.com The process is an equilibrium that can be driven to completion by using a large excess of the new alcohol, often as the solvent. masterorganicchemistry.com Like hydrolysis, transesterification can be catalyzed by both acids and bases. masterorganicchemistry.comresearchgate.net For instance, reacting 4-(benzyloxy)-2-methoxyphenyl formate with ethanol (B145695) under acidic or basic conditions would yield ethyl formate and 4-(benzyloxy)-2-methoxyphenol. Lipases are also known to catalyze a variety of reactions including hydrolysis, esterification, and transesterification. nih.gov

Table 1: General Conditions for Formate Ester Cleavage

| Reaction | Catalyst | Reagents | Typical Products |

| Hydrolysis | Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, KOH) | Water | Phenol + Formic Acid |

| Transesterification | Acid or Base (e.g., NaOR') | Alcohol (R'-OH) | Phenol + New Formate Ester (HC(O)OR') |

| Enzymatic Hydrolysis | Lipase | Water (in buffer) | Phenol + Formic Acid |

Cleavage of the Benzyloxy Protecting Group (e.g., Hydrogenolysis, Oxidative Deprotection)

The benzyloxy group serves as a common protecting group for phenols and is prized for its relative stability and the variety of methods available for its removal.

Hydrogenolysis: The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. This reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction breaks the benzylic C-O bond, yielding the deprotected phenol (in this case, 2-methoxy-4-formyloxyphenol) and toluene (B28343) as a byproduct. This method is highly efficient but is incompatible with functional groups that are also sensitive to reduction, such as alkenes or alkynes.

Oxidative Deprotection: An alternative to reductive cleavage is oxidative deprotection. Recent advancements have demonstrated the use of nitroxyl-radical catalysts for the oxidative deprotection of benzyl groups under mild conditions. This system can operate at ambient temperature and shows a broad substrate scope, including tolerance for hydrogenation-sensitive functional groups.

Table 2: Comparison of Deprotection Methods for Benzyloxy Groups

| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |

| Hydrogenolysis | H₂, Pd/C | Typically room temperature to mild heating, 1 atm to moderate pressure | Clean reaction, high yield, common procedure | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups) |

| Oxidative Deprotection | Nitroxyl radical, Co-oxidant (e.g., PIFA) | Ambient temperature | Mild conditions, tolerates hydrogenation-sensitive groups | Requires stoichiometric oxidant, may affect other oxidizable groups |

Reactions Involving the Aromatic Ring System (e.g., Electrophilic Aromatic Substitution, Metalation)

The reactivity of the phenyl ring in this compound towards electrophiles is governed by the directing effects of its three substituents.

Electrophilic Aromatic Substitution (EAS): The outcome of EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions is determined by the electronic properties of the substituents already on the ring. fiveable.me

-OCH₃ (Methoxy group): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density via resonance. libretexts.orgmasterorganicchemistry.com

-OCH₂Ph (Benzyloxy group): Similar to the methoxy (B1213986) group, this is also a strongly activating, ortho, para-director. britannica.com

-OCHO (Formate group): As an ester group, the formate is a deactivating group and a meta-director because its carbonyl group withdraws electron density from the ring through resonance. masterorganicchemistry.com

The combined effect of these groups makes the aromatic ring highly activated towards electrophilic attack. ucalgary.cabyjus.com The powerful ortho, para-directing influence of the methoxy and benzyloxy groups will dominate over the deactivating, meta-directing effect of the formate group. pressbooks.publeah4sci.com Substitution will be directed to the positions ortho and para to the oxygen-containing activating groups. Given the substitution pattern, the C5 position is the most likely site for electrophilic attack, as it is para to the methoxy group and ortho to the benzyloxy group. The C3 position is sterically hindered.

Directed ortho-Metalation (DoM): The methoxy group is a well-known directed metalation group (DMG). wikipedia.org In the presence of a strong organolithium base, such as n-butyllithium, the methoxy group can coordinate the lithium ion, directing deprotonation to the adjacent ortho position (C3). wikipedia.orgharvard.edu This forms a lithiated intermediate that can then react with a variety of electrophiles to introduce a new substituent specifically at the C3 position, a reaction that is often difficult to achieve through standard EAS. nih.gov

Radical Reactions and Reductive Transformations

The formate moiety can participate in radical reactions and undergo reductive transformations.

Radical Reactions: Formate esters can serve as precursors to carbonyl radicals under specific conditions. For example, peroxide-induced radical carbonylation can utilize a formate as the source of a methoxycarbonyl radical. While not directly studied for this specific molecule, it is plausible that this compound could similarly generate a formyloxyl radical, which could then engage in subsequent reactions like additions to alkenes.

Reductive Transformations: Formate salts are known to act as reductants, for instance, in the palladium-catalyzed dehalogenation of aryl chlorides. researchgate.net The formate ester itself can be reduced. While strong reducing agents like lithium aluminum hydride would reduce the ester to the corresponding alcohol, (4-(benzyloxy)-2-methoxyphenyl)methanol (B12060804), milder and more specialized catalytic systems have been developed. Recent research has shown that formate esters can be reduced to methanol (B129727) at room temperature via transfer hydrogenation using specific organometallic catalysts.

Formate as a Carbon Monoxide Surrogate in Catalytic Processes (e.g., Carbonylation Reactions)

A significant application of aryl formates is their use as a safe and convenient source of carbon monoxide (CO) in transition-metal-catalyzed carbonylation reactions. researchgate.netmdpi.com This approach avoids the need to handle toxic, high-pressure CO gas. mdpi.commdpi.com

The process typically involves the palladium-catalyzed decomposition of the aryl formate in situ to generate CO and the corresponding phenoxide. mdpi.com This generated CO can then participate in a variety of carbonylation reactions, such as the conversion of aryl halides or triflates into esters, amides, or carboxylic acids. uni-regensburg.de In the context of this compound, it could be employed in a palladium-catalyzed reaction with an aryl halide (Ar-X) and a nucleophile (Nu-H) to generate a new carbonylated product (Ar-CO-Nu) while releasing 4-(benzyloxy)-2-methoxyphenol.

Table 3: Catalytic Systems for Carbonylation Using Formate Surrogates

| Reaction Type | Catalyst System | CO Surrogate | Substrate | Product |

| Aryloxycarbonylation | Pd(OAc)₂, P(t-Bu)₃·HBF₄ | Phenyl Formate | Aryl Halide | Phenyl Ester |

| Reductive Cyclization | Ru₃(CO)₁₂ / Pd Catalyst | Phenyl Formate | o-Nitrostyrene | Indole (B1671886) |

| Esterification | Palladium Catalyst | Aryl Formates | Aryl Halide | Aryl Ester |

Oxidation and Reduction Pathways of the Formate Moiety

The formate group represents the lowest oxidation state of a carboxylic acid derivative and can undergo both oxidation and reduction.

Oxidation Pathways: The formate moiety can be oxidized to carbon dioxide (CO₂). This is the reverse of CO₂ reduction. Electrochemical studies on palladium surfaces have shown that formate ions (HCOO⁻) can be oxidized to CO₂. This suggests that under suitable oxidative conditions, either chemical or electrochemical, the formate ester group of this compound could be cleaved and fully oxidized to CO₂.

Reduction Pathways: As mentioned previously (Sections 5.4), the formate ester can be reduced. Strong hydride reagents will reduce the ester to a methyl group (via the alcohol). Catalytic transfer hydrogenation offers a milder route to reduce the formate ester to the corresponding alcohol, (4-(benzyloxy)-2-methoxyphenyl)methanol. The electrocatalytic reduction of CO₂ to formate is a well-studied reaction, highlighting the formate group's role in the carbon redox cycle.

Utility of 4 Benzyloxy 2 Methoxyphenyl Formate As a Synthetic Building Block

Precursor in the Synthesis of Substituted Phenols

The structure of 4-(Benzyloxy)-2-methoxyphenyl formate (B1220265) is well-suited for the generation of substituted phenols, which are themselves important intermediates in organic synthesis. The utility of this compound as a precursor lies in the sequential or simultaneous removal of its functional groups.

The formate group is an ester that can be readily cleaved through hydrolysis under basic or acidic conditions to reveal a hydroxyl group. This transformation yields 4-(benzyloxy)-2-methoxyphenol (B3151747). The benzyloxy group is a widely used protecting group for phenols because of its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation. lookchem.com For instance, hydrogenation using a palladium on carbon (Pd/C) catalyst effectively cleaves the benzyl (B1604629) ether to yield a free hydroxyl group. nih.govnih.gov

By strategically deprotecting one or both of these groups, chemists can access different substituted phenols. For example, simple hydrolysis of the formate ester provides 4-(benzyloxy)-2-methoxyphenol. Subsequent reactions can be performed on the free hydroxyl group or the aromatic ring before the removal of the benzyl group. Alternatively, if the benzyloxy group is removed first via hydrogenolysis, the resulting 4-hydroxy-2-methoxyphenyl formate can be isolated, or the reaction can proceed to remove both groups, yielding 2-methoxyhydroquinone. This regiochemical control is crucial in multi-step syntheses where specific isomers are required. oregonstate.edu

Table 1: Synthetic Pathway to Substituted Phenols

| Starting Material | Reagents and Conditions | Product |

| 4-(Benzyloxy)-2-methoxyphenyl formate | 1. NaOH (aq), heat 2. Acid workup | 4-(Benzyloxy)-2-methoxyphenol |

| This compound | H₂, Pd/C, Ethanol (B145695) | 4-Hydroxy-2-methoxyphenyl formate |

| 4-(Benzyloxy)-2-methoxyphenol | H₂, Pd/C, Ethanol | 2-Methoxyhydroquinone |

Intermediate in the Formation of Complex Organic Molecules

The substituted phenol (B47542) core, readily accessible from this compound, is a foundational element for building a variety of more complex organic molecules and heterocyclic systems.

Chalcones and Chromenones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for a range of biological activities. nih.gov Their synthesis typically involves the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025). univ-ovidius.roresearchgate.net this compound can serve as a precursor to the requisite substituted acetophenones or benzaldehydes. For instance, after hydrolysis of the formate group to yield 4-(benzyloxy)-2-methoxyphenol, a Friedel-Crafts acylation can introduce an acetyl group to the aromatic ring, forming a substituted acetophenone. This intermediate can then be condensed with a suitable benzaldehyde to form a complex chalcone (B49325). One study details the synthesis of various chalcone analogs starting from 4-(benzyloxy)benzaldehyde, which highlights the utility of the benzyloxy-protected phenyl moiety in these condensation reactions. univ-ovidius.ro

Chromenones (or chromones) are another class of heterocyclic compounds present in many natural products. Their synthesis can be achieved through methods like the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization. ijrpc.com These syntheses require specifically substituted 2-hydroxyacetophenones as starting materials. The flexibility of this compound allows for its conversion into such precursors through a sequence of hydrolysis, regioselective acylation, and debenzylation.

Benzofuran (B130515) Derivatives

Benzofuran is a heterocyclic scaffold found in many biologically active compounds. nih.gov Numerous synthetic routes to benzofurans have been developed, often involving the cyclization of ortho-substituted phenols. For example, benzyloxybenzaldehydes can be used to synthesize 2-arylbenzofurans. jocpr.com this compound can be converted into a suitable starting material for benzofuran synthesis. Following the initial hydrolysis of the formate ester, the resulting phenol can be functionalized at the ortho position. For instance, an ortho-formylation (e.g., via the Duff reaction or Reimer-Tiemann reaction) or ortho-alkynylation could introduce the necessary group to facilitate a subsequent cyclization reaction to form the furan (B31954) ring fused to the benzene (B151609) core.

Isoflavonoids and Related Heterocycles

Isoflavonoids are a class of flavonoids that are abundant in leguminous plants and are studied for their potential health benefits. nih.gov The synthesis of isoflavonoids often relies on precursors such as 2-hydroxydeoxybenzoins, which can be cyclized to form the isoflavone (B191592) core. rsc.orggoogle.com These deoxybenzoin (B349326) intermediates are typically prepared by the acylation of a substituted phenol with a phenylacetic acid derivative.

The this compound can be elaborated into the required phenolic component for this synthesis. After hydrolysis of the formate group, the resulting 4-(benzyloxy)-2-methoxyphenol can be used in a Hoesch reaction with a substituted phenylacetonitrile, followed by hydrolysis, to generate the desired 2-hydroxydeoxybenzoin skeleton. The benzyloxy group serves as a stable protecting group during these transformations and can be removed at a later stage to yield the final isoflavonoid (B1168493) product.

Tryptamines and Indole (B1671886) Derivatives

Indole and its derivatives, including tryptamines, are a critical class of nitrogen-containing heterocycles with widespread biological importance. nih.govdergipark.org.tr The Fischer indole synthesis is a classic method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. To utilize this compound in this context, it would first need to be converted into a substituted phenylhydrazine. This multi-step transformation would typically involve:

Hydrolysis of the formate ester.

Nitration of the aromatic ring.

Reduction of the nitro group to an aniline (B41778).

Diazotization of the aniline followed by reduction to the corresponding phenylhydrazine.

This resulting hydrazine, carrying the benzyloxy and methoxy (B1213986) substituents, could then be reacted with an appropriate carbonyl compound to construct the indole ring system. Additionally, related formate esters, such as phenyl formate, have been used as a carbon monoxide surrogate in modern palladium-catalyzed indole syntheses, indicating the potential utility of the formate moiety itself in advanced cyclization strategies. mdpi.comresearchgate.net

Synthesis of Pharmaceutically Relevant Scaffolds (e.g., Formoterol-related compounds)

Formoterol (B127741) is a long-acting β2-agonist used in the management of asthma and COPD. Its synthesis, and that of related compounds, provides a clear example of the utility of benzyloxy-protected phenolic intermediates. googleapis.com Many reported synthetic routes for formoterol start from compounds like 4-benzyloxy-3-nitroacetophenone (B18146) or 4-benzyloxy-3-nitrostyrene oxide. google.comgoogle.comepo.orggoogle.com

This compound possesses the key 4-benzyloxy-phenyl structural motif. To be applied in a formoterol synthesis, it would serve as a starting point for the preparation of these key intermediates. A plausible synthetic sequence would involve:

Hydrolysis: Removal of the formate group to unmask the phenolic hydroxyl.

Nitration: Regioselective introduction of a nitro group onto the aromatic ring, directed by the existing hydroxyl and methoxy groups. The position of nitration is critical for the final structure of formoterol.

Side-chain Elaboration: Conversion of the resulting substituted phenol into an acetophenone (via Friedel-Crafts acylation) or another functional group that can be transformed into the epoxide or bromoethanol side chain required for coupling with the amine portion of the formoterol molecule. google.com

This pathway demonstrates how this compound can act as a foundational building block, providing the core aromatic structure that is subsequently functionalized to produce complex and pharmaceutically important molecules like formoterol.

Role in Modular Synthesis and Fragment-Based Approaches

The structure of this compound possesses several features that make it a theoretically interesting candidate for modular synthesis and fragment-based drug discovery (FBDD). In modular synthesis, complex molecules are assembled from discrete, interchangeable building blocks (modules). In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to biological targets and then optimized into more potent leads. wikipedia.org

With a molecular weight of 258.27 g/mol , this compound fits within the typical mass range for a fragment molecule. wikipedia.org Its architecture combines a substituted aromatic core with multiple functional groups that could serve as points for connection or modification.

Theoretical Application in Modular and Fragment-Based Design:

The key to its potential utility lies in the distinct reactivity and properties of its functional groups. The formate ester, benzyl ether, and the substituted phenyl ring itself represent potential sites for chemical elaboration.

Fragment Growth: In FBDD, once a fragment is identified as binding to a target, it is "grown" by adding new chemical moieties to improve affinity and selectivity. nih.gov The formate group could be hydrolyzed and the resulting phenol used as a handle for ether or ester linkages. Alternatively, the benzyl group could be removed to reveal another phenolic hydroxyl for derivatization.

Modular Assembly: As a module, this compound offers a pre-functionalized methoxyphenol core. The benzyloxy group acts as a common protecting group for phenols, which can be selectively removed under various conditions (e.g., catalytic hydrogenation) to allow for the coupling of other modules at that position without disturbing the rest of the molecule. mdpi.com

The table below outlines the structural components of this compound and their potential roles in these synthetic strategies.

| Structural Component | Potential Role in Modular Synthesis | Potential Role in Fragment-Based Approaches |

| Formate Ester | Could act as a masked hydroxyl group or a reactive site for amidation after hydrolysis. | A simple ester that contributes to the fragment's polarity. Can be readily replaced with more complex groups during fragment evolution to probe for additional binding interactions. |

| Benzyloxy Group | A standard protecting group for the phenolic oxygen, allowing for selective reactions elsewhere in a module. Its removal unmasks a reactive site for linking to another module. mdpi.com | Provides a larger, hydrophobic region that may interact with non-polar pockets in a target protein. The ether linkage is generally stable, providing a robust scaffold. |

| Methoxy Group | A stable electronic modifier on the aromatic ring, influencing the reactivity of other positions. | Acts as a hydrogen bond acceptor and influences the electronic properties of the aromatic ring, which can be critical for binding orientation and affinity. |

| Aromatic Ring | Serves as a rigid scaffold onto which other functional modules can be attached. | A common core structure in many drugs. Provides a flat, rigid surface for interaction with protein targets and serves as the central framework for fragment growth. |

This table is a theoretical representation of potential applications based on general chemical principles, as no direct research on this compound has been reported in these contexts.

Application in Continuous Flow Chemistry Methodologies

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety for hazardous reactions, and greater scalability. nih.gov While no studies have specifically reported the use of this compound in a flow process, its structure contains functional groups that are amenable to transformations well-suited for flow chemistry.

Potential Flow Chemistry Transformations:

Formate Ester Hydrolysis: The hydrolysis of formate esters can be performed efficiently in flow reactors. researchgate.net Using a packed-bed reactor containing a solid-supported acid or base catalyst would allow for the continuous conversion of this compound to 4-(Benzyloxy)-2-methoxyphenol. This setup simplifies product purification, as the catalyst is retained within the reactor.

Catalytic Debenzylation: The removal of the benzyl protecting group via catalytic hydrogenation is a classic transformation that is highly adaptable to flow chemistry. A solution of the compound could be passed through a packed-bed reactor containing a hydrogenation catalyst (e.g., Palladium on carbon) under a stream of hydrogen gas. This approach offers superior safety by minimizing the volume of hydrogen gas at any given time and allows for precise control over reaction time and temperature.

Selective Reduction: The formate ester could potentially be reduced to an aldehyde using specific reducing agents. Such reductions are often performed at very low temperatures in batch chemistry to avoid over-reduction to the alcohol. Flow reactors provide exceptional temperature control, making it possible to run such sensitive reactions at potentially higher temperatures with short residence times, thereby improving efficiency and selectivity. researchgate.netwiley-vch.de

The following table summarizes these hypothetical flow processes and the advantages this methodology would offer.

| Hypothetical Reaction | Reagents/Catalyst | Flow Reactor Type | Key Advantages in Flow |

| Formate Hydrolysis | Solid-supported acid or base | Packed-Bed Reactor (PBR) | Simplified catalyst removal; enhanced reaction rates due to high surface area; easy integration into a multi-step sequence. researchgate.net |

| Catalytic Debenzylation | H₂, Palladium on Carbon (Pd/C) | Packed-Bed Reactor (PBR) | Improved safety by minimizing H₂ volume; precise control over residence time and temperature; high catalyst efficiency. |

| Selective Ester Reduction | Diisobutylaluminium hydride (DIBAL-H) or similar | Cooled Microreactor | Superior temperature control to prevent over-reduction; rapid mixing of reagents; safe handling of pyrophoric reagents. researchgate.netwiley-vch.de |

This table presents potential applications of this compound in continuous flow chemistry based on known reactions of its constituent functional groups. These specific reactions have not been reported for this compound.

Derivatization Strategies and Design of Analogues Based on 4 Benzyloxy 2 Methoxyphenyl Formate

Modification of the Formate (B1220265) Moiety

The formate ester in 4-(benzyloxy)-2-methoxyphenyl formate is a key site for initial derivatization. Its reactivity allows for several transformations to introduce new functional groups.

Hydrolysis: The most fundamental transformation is the hydrolysis of the formate ester to yield 4-(benzyloxy)-2-methoxyphenol (B3151747). This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. The resulting phenol (B47542) is a crucial intermediate for further derivatization, such as etherification or esterification with different acyl groups.

Transesterification: The formate group can be exchanged with other alkoxy groups through transesterification. This reaction is generally catalyzed by an acid or a base and involves reacting the parent compound with an excess of another alcohol. This allows for the introduction of a variety of ester functionalities with different steric and electronic properties.

Reduction: The formate ester can be reduced to a methyl group, affording 4-(benzyloxy)-1,2-dimethoxybenzene. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an inert solvent such as tetrahydrofuran (B95107) (THF).

A summary of potential modifications of the formate moiety is presented in the table below.

| Reaction | Reagents and Conditions | Product | Potential Utility of Product |

| Hydrolysis | NaOH, MeOH/H₂O, heat | 4-(Benzyloxy)-2-methoxyphenol | Intermediate for further esterification or etherification |

| Transesterification | R-OH, acid or base catalyst, heat | 4-(Benzyloxy)-2-methoxyphenyl R-oate | Introduction of diverse ester functionalities |

| Reduction | LiAlH₄, THF, 0 °C to r.t. | 4-(Benzyloxy)-1,2-dimethoxybenzene | Removal of the ester functionality |

Chemical Transformations of the Benzyloxy Group

The benzyloxy group serves as a protective group for the phenolic hydroxyl at the 4-position and its removal or modification is a common strategy in the synthesis of derivatives.

Debenzylation/Hydrogenolysis: The benzyl (B1604629) group can be selectively cleaved through catalytic hydrogenolysis. This reaction is typically performed using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The product of this reaction is 4-hydroxy-2-methoxyphenyl formate. This deprotection strategy is advantageous due to its mild conditions and clean conversion.

Oxidative Cleavage: In cases where catalytic hydrogenolysis is not compatible with other functional groups in the molecule, oxidative cleavage can be employed. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for this purpose, particularly with substituted benzyl ethers.

The table below outlines key transformations involving the benzyloxy group.

| Reaction | Reagents and Conditions | Product | Significance |

| Debenzylation | H₂, Pd/C, solvent (e.g., EtOH, EtOAc) | 4-Hydroxy-2-methoxyphenyl formate | Unveiling the phenolic hydroxyl for further modification |

| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | 4-Hydroxy-2-methoxyphenyl formate | Alternative to hydrogenolysis for sensitive substrates |

Substituent Effects on the Methoxyphenyl Ring and Aromatic Substitutions

The methoxyphenyl ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the methoxy (B1213986) and benzyloxy groups. msu.edu These substituents are ortho-, para-directing, influencing the regioselectivity of substitution reactions.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents such as nitric acid in the presence of a strong acid like sulfuric acid. The positions ortho to the activating groups (positions 3 and 5) are the most likely sites of substitution.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring using appropriate halogenating agents (e.g., Br₂ in acetic acid or N-chlorosuccinimide). Again, substitution is expected to occur at the activated positions.

Acylation: Friedel-Crafts acylation can be used to introduce an acyl group onto the aromatic ring. This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

The directing effects of the existing substituents play a crucial role in determining the outcome of these reactions. The table below provides examples of potential aromatic substitution reactions.

| Reaction | Electrophile | Typical Reagents | Expected Major Product(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-(Benzyloxy)-2-methoxy-5-nitrophenyl formate and/or 4-(Benzyloxy)-2-methoxy-3-nitrophenyl formate |

| Bromination | Br⁺ | Br₂, FeBr₃ or CH₃COOH | 4-(Benzyloxy)-5-bromo-2-methoxyphenyl formate and/or 4-(Benzyloxy)-3-bromo-2-methoxyphenyl formate |

| Acylation | RCO⁺ | RCOCl, AlCl₃ | 4-(Benzyloxy)-5-acyl-2-methoxyphenyl formate and/or 4-(Benzyloxy)-3-acyl-2-methoxyphenyl formate |

Synthesis of Structural Isomers and Homologues for Comparative Research

The synthesis of structural isomers and homologues of this compound is essential for comparative studies to understand how the relative positions of the functional groups influence the compound's properties.

Isomers: Isomers such as 3-(benzyloxy)-4-methoxyphenyl formate or 2-(benzyloxy)-4-methoxyphenyl formate can be synthesized from the corresponding isomeric phenols (isovanillin and ortho-vanillin derivatives, respectively). A series of chalcone (B49325) derivatives has been synthesized from 3-benzyloxy-4-methoxybenzaldehyde, demonstrating the accessibility of this isomeric scaffold. orientjchem.org

Homologues: Homologues can be prepared by varying the length of the alkyl chain on the methoxy group (e.g., ethoxy, propoxy) or by introducing substituents on the benzyl group.

The synthesis of these related compounds allows for a systematic investigation of structure-activity relationships.

| Compound Type | Example Structure | Synthetic Precursor | Rationale for Synthesis |

| Structural Isomer | 3-(Benzyloxy)-4-methoxyphenyl formate | 3-(Benzyloxy)-4-methoxyphenol | To study the effect of substituent position on biological activity or physical properties. |

| Homologue | 4-(Benzyloxy)-2-ethoxyphenyl formate | 4-(Benzyloxy)-2-ethoxyphenol | To investigate the impact of alkyl chain length on properties. |

| Substituted Analogue | 4-(4-Chlorobenzyloxy)-2-methoxyphenyl formate | 4-(4-Chlorobenzyloxy)-2-methoxyphenol | To explore the electronic effects of substituents on the benzyl ring. |

Scaffold Derivatization for Library Synthesis

The core structure of this compound, or its deprotected precursor 4-hydroxy-2-methoxyphenol (a guaiacol (B22219) derivative), can serve as a scaffold for the generation of a combinatorial library of compounds. nih.gov Combinatorial chemistry techniques enable the rapid synthesis of a large number of related molecules, which can then be screened for desired biological activities or material properties. amazonaws.comwikipedia.orgnih.gov

The general approach involves:

Attachment of the scaffold to a solid support or use in solution-phase parallel synthesis.

Systematic modification of the different functional groups (phenolic hydroxyl, aromatic ring) with a variety of building blocks.

High-throughput screening of the resulting library to identify lead compounds.

This strategy allows for the efficient exploration of the chemical space around the this compound scaffold.

Quality Control and Analytical Method Development in Research Scale Up

Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC, TLC)

Chromatographic techniques are indispensable for assessing the purity of 4-(Benzyloxy)-2-methoxyphenyl formate (B1220265) by separating it from unreacted starting materials, by-products, and other potential impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of non-volatile and thermally sensitive compounds like 4-(Benzyloxy)-2-methoxyphenyl formate. A well-developed reversed-phase HPLC method can provide high-resolution separation and accurate quantification of the target compound and its impurities.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) may be suitable for analyzing volatile impurities that could be present in the final product. Given the relatively low volatility of this compound, a high-temperature method with a suitable column would be necessary.

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for qualitative analysis. It is particularly useful for monitoring the progress of the synthesis reaction and for quick purity checks of fractions during purification. A typical TLC system would involve a silica (B1680970) gel plate and a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297).

Development of Standardized Characterization Protocols for Research Synthesis

To ensure the identity and consistency of this compound across different batches during scale-up, a set of standardized characterization protocols is essential. These protocols provide a "fingerprint" of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique for structural elucidation.

¹H NMR provides information about the number and types of protons and their neighboring environments.

¹³C NMR offers insights into the carbon framework of the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the formate C=O group, aromatic C=C bonds, and C-O ether linkages.

Mass Spectrometry (MS) determines the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.

| Technique | Expected Key Data |

|---|---|

| ¹H NMR | Characteristic signals for aromatic protons, benzylic methylene (B1212753) (CH₂) protons, methoxy (B1213986) (OCH₃) protons, and the formate (OCHO) proton. |

| ¹³C NMR | Distinct peaks corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the formate group. |

| IR (cm⁻¹) | Strong absorption band for the C=O stretch of the formate group (typically around 1720-1740 cm⁻¹), and bands for aromatic C-H and C-O stretches. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Impurity Profiling and Quantification Methodologies

A crucial aspect of quality control during scale-up is the identification and quantification of any impurities in the final product. This process, known as impurity profiling, is vital for understanding the purity of the material and for optimizing the synthetic and purification processes.

The HPLC and GC methods established for purity assessment are the primary tools for impurity profiling. By running these methods on samples of this compound, any impurities can be separated and detected.

Identification of impurities can be achieved by comparing their retention times with those of known potential impurities (e.g., starting materials, known by-products). For unknown impurities, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) can be employed for structural elucidation.

Quantification of impurities is typically performed using the developed HPLC method with UV detection. The area of the impurity peak is compared to the area of the main compound peak to determine the relative percentage of the impurity. For more accurate quantification, a calibration curve can be generated using a reference standard of the impurity.

Potential impurities in the synthesis of this compound could include:

Unreacted 4-(benzyloxy)-2-methoxyphenol (B3151747)

By-products from side reactions

Residual solvents from the purification process

A thorough impurity profile provides valuable information for refining the reaction conditions and purification steps to minimize the formation of impurities in future scale-up batches.

Future Research Directions and Unexplored Academic Avenues for 4 Benzyloxy 2 Methoxyphenyl Formate

Exploration of Novel Catalytic Transformations and Stereoselective Synthesis

Future research into 4-(Benzyloxy)-2-methoxyphenyl formate (B1220265) could significantly benefit from the exploration of novel catalytic transformations. The inherent functionalities of the molecule—a formate ester, a benzyl (B1604629) ether, and a methoxy-substituted aromatic ring—provide multiple reaction sites for catalytic modification.

One promising avenue is the development of selective catalytic hydrogenolysis of the benzyl ether. While palladium-catalyzed hydrogenation is a standard method for cleaving benzyl ethers, future studies could focus on developing more selective catalysts that leave the formate ester intact or vice versa. This would allow for the controlled deprotection and subsequent functionalization of the molecule. Research into nickel- or molybdenum-based catalysts, which have shown efficacy in the hydrogenolysis of related compounds like benzyl phenyl ether, could yield valuable insights.